p-Toluenearsonic acid p-Toluenearsonic acid
Brand Name: Vulcanchem
CAS No.: 3969-54-8
VCID: VC3823158
InChI: InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)
SMILES: CC1=CC=C(C=C1)[As](=O)(O)O
Molecular Formula: C7H9AsO3
Molecular Weight: 216.07 g/mol

p-Toluenearsonic acid

CAS No.: 3969-54-8

Cat. No.: VC3823158

Molecular Formula: C7H9AsO3

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

p-Toluenearsonic acid - 3969-54-8

Specification

CAS No. 3969-54-8
Molecular Formula C7H9AsO3
Molecular Weight 216.07 g/mol
IUPAC Name (4-methylphenyl)arsonic acid
Standard InChI InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)
Standard InChI Key GODGOGGXLHQPBK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)[As](=O)(O)O
Canonical SMILES CC1=CC=C(C=C1)[As](=O)(O)O

Introduction

Structural and Physicochemical Properties of p-Toluenesulfonic Acid

Molecular Architecture and Acidity

The molecular structure of PTSA comprises a toluene backbone substituted with a sulfonic acid (-SO₃H) group at the para position. This arrangement confers strong electron-withdrawing effects, stabilizing the conjugate base (tosylate) and enhancing acidity. The compound’s pKa of -0.43 rivals mineral acids, enabling protonation under mild conditions. X-ray crystallography reveals a planar sulfonic acid group hydrogen-bonded to water molecules in the monohydrate form (TsOH·H₂O), which predominates in commercial samples .

Thermal and Solubility Characteristics

PTSA exhibits a melting point range of 106–107°C for the anhydrous form, while the monohydrate melts at 38–40°C . Its boiling point of 116°C under reduced pressure facilitates recovery via distillation in industrial processes. The compound demonstrates high solubility in water (650 g/L at 25°C), methanol, ethanol, and acetone but remains insoluble in nonpolar solvents like hexane . Table 1 summarizes key physicochemical parameters:

Table 1: Physicochemical Properties of p-Toluenesulfonic Acid

PropertyValueSource
Molecular Weight172.20 g/mol
Density1.07 g/cm³
Vapor Pressure69.8 Pa at 20°C
Refractive Index1.3825–1.3845
LogP (Octanol-Water)0.41
Viscosity166.2 mm²/s

The low logP value indicates limited lipid solubility, reducing bioaccumulation potential but necessitating precautions against hygroscopicity during storage .

Industrial Synthesis and Purification Methods

Sulfonation of Toluene

The industrial synthesis involves electrophilic aromatic sulfonation, where toluene reacts with concentrated sulfuric acid (96–98%) at 110–120°C under Dean-Stark conditions to remove water . The reaction proceeds via a two-step mechanism:

  • Generation of Electrophile:
    H2SO4SO3+H3O+\text{H}_2\text{SO}_4 \rightleftharpoons \text{SO}_3 + \text{H}_3\text{O}^+
    Sulfur trioxide acts as the electrophilic species.

  • Aromatic Substitution:
    CH3C6H5+SO3CH3C6H4SO3H\text{CH}_3\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}

Reaction yields reach 57.6% after recrystallization from hydrochloric acid-saturated solutions . Impurities like benzenesulfonic acid and residual H₂SO₄ are removed through azeotropic distillation with toluene .

Catalytic Applications in Organic Synthesis

Esterification and Transesterification

PTSA’s strong acidity and thermal stability make it ideal for Fischer esterification. For example, acetic acid and ethanol react quantitatively within 4 hours at reflux (78°C) with 5 mol% PTSA, achieving 98% ethyl acetate yield . Transesterification of triglycerides with methanol proceeds at 65°C, producing biodiesel with 94% efficiency versus 89% using H₂SO₄ .

Friedel-Crafts Alkylation

Recent studies demonstrate PTSA’s superiority over AlCl₃ in benzylation reactions. Styrene alkylation with benzyl chloride in PTSA/toluene at 80°C gives 92% 1,1-diphenylethane with <3% oligomers, compared to 78% yield and 15% oligomers using AlCl₃ . The catalyst’s recyclability (up to 5 cycles with <5% activity loss) enhances process sustainability .

Protection/Deprotection Strategies

Tosyl chloride (TsCl), derived from PTSA via reaction with PCl₅, protects alcohols as stable tosylates:
ROH+TsClEt3NROTs\text{ROH} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{ROTs}
Deprotection employs LiAlH₄ or Na/NH₃, regenerating the alcohol . This methodology is pivotal in prostaglandin synthesis, where selective tosylation of secondary alcohols achieves 97% regioselectivity .

Recent Advances and Future Directions

Biomass Conversion

PTSA catalyzes lignocellulosic biomass depolymerization at 150°C, producing fermentable sugars with 85% yield versus 68% using H₂SO₄ . The catalyst’s non-corrosiveness enables reactor cost reductions by 40% compared to mineral acid systems .

Asymmetric Catalysis

Chiral PTSA derivatives, such as (R)-BINOL-TsOH, induce enantioselectivity in Diels-Alder reactions (up to 94% ee) . These systems circumvent metal catalysts, aligning with green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator